molecular formula C10H19Cl B13210644 1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane

1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane

Cat. No.: B13210644
M. Wt: 174.71 g/mol
InChI Key: DAGIXFVORMXNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule. This compound features a chloromethyl group and a 4-methylpentan-2-yl group attached to the cyclopropane ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane can be achieved through various methods. One common approach involves the reaction of a suitable cyclopropane precursor with chloromethylating agents under controlled conditions. For example, the reaction of 1-(4-methylpentan-2-yl)cyclopropane with formaldehyde and hydrochloric acid can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors. These methods ensure efficient production with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of azides, ethers, or amines.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alkanes or other reduced hydrocarbons.

Scientific Research Applications

1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to various biological effects. The cyclopropane ring’s strain also contributes to its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)-1-(4-methylpentan-2-yl)cyclopropane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-1-(4-ethylpentan-2-yl)cyclopropane: Similar structure but with a 4-ethylpentan-2-yl group instead of a 4-methylpentan-2-yl group.

Uniqueness

1-(Chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane is unique due to its specific substituents, which impart distinct chemical and physical properties. The combination of the chloromethyl group and the 4-methylpentan-2-yl group on the cyclopropane ring makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C10H19Cl

Molecular Weight

174.71 g/mol

IUPAC Name

1-(chloromethyl)-1-(4-methylpentan-2-yl)cyclopropane

InChI

InChI=1S/C10H19Cl/c1-8(2)6-9(3)10(7-11)4-5-10/h8-9H,4-7H2,1-3H3

InChI Key

DAGIXFVORMXNOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C1(CC1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.